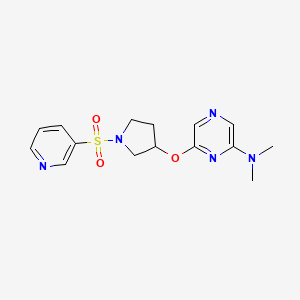

(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride” are not explicitly provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthetic methods and characterization of compounds related to (1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride have been explored in various studies. For instance, the preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, derived from cyclopropylacetylene and 6-chlorohex-1-yne, demonstrates the versatility in synthesizing cyclic amine derivatives, yielding overall moderate yields on a scalable basis. This process illustrates the potential for creating structurally related compounds for further research applications (Kozhushkov et al., 2010).

Catalytic Applications

Catalytic applications of compounds bearing structural similarities to (1S)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride have been documented. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This demonstrates the utility of amine hydrochlorides in facilitating organic transformations, contributing to the development of more efficient and sustainable chemical processes (Liu et al., 2014).

Antimicrobial and Biophysical Interactions

The interaction of surfactants with biological molecules is another area of research. A study on the interaction between a green ester-bonded gemini surfactant and bovine milk xanthine oxidase (XO) used a multi-technique approach to explore structural changes in the enzyme. This interaction provides insights into designing green-surfactant-protein mixtures for various applications, including food processing and pharmaceutical industries (Akram et al., 2015).

Polymer and Materials Chemistry

The synthesis and structural analysis of polymer chlorobismuthate complexes highlight the potential for using amine derivatives in the development of new materials. These complexes, formed through reactions involving N,N-dimethyl-1,2-bis(pyridyl)ethane chloride, demonstrate the versatility of amine derivatives in forming coordination polymers with potential applications in materials science (Adonin et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S)-1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTCOQMJGAUWDR-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC(C1)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)